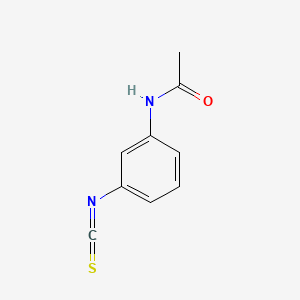

N-(3-Isothiocyanatophenyl)acetamide

Description

Contextualization of Isothiocyanates in Chemical and Biological Research

Isothiocyanates, characterized by the R−N=C=S functional group, are a class of compounds that have garnered significant attention in both chemical synthesis and biological research. cbijournal.comnih.govmdpi.com Naturally occurring isothiocyanates are often found in cruciferous vegetables like broccoli, cabbage, and wasabi, where they contribute to the plant's defense mechanisms and are responsible for their characteristic pungent flavor. mdpi.comnih.govnih.gov Beyond their natural origins, isothiocyanates are valued for their versatile reactivity. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as amines, thiols, and hydroxides, making them valuable intermediates in the synthesis of a wide array of sulfur and nitrogen-containing heterocyclic compounds. nih.govrsc.org

In the realm of biomedical research, isothiocyanates have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.orgnih.gov Their ability to interact with biological macromolecules has led to their investigation as potential therapeutic agents. nih.gov For instance, some isothiocyanates have been shown to modulate critical cellular signaling pathways, such as those involved in apoptosis (programmed cell death) and inflammation. nih.gov This diverse bioactivity has established isothiocyanates as a significant pharmacophore in drug discovery and development.

Significance of N-(3-Isothiocyanatophenyl)acetamide as a Chemical Scaffold

A chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The molecule this compound possesses a bifunctional scaffold that combines the reactive isothiocyanate group with a stable acetamide (B32628) moiety on a central phenyl ring. This arrangement offers several points of interest for chemical and medicinal research.

The isothiocyanate group, as a reactive handle, allows for the covalent modification of biomolecules, particularly proteins, through reaction with nucleophilic amino acid residues like cysteine and lysine (B10760008). This property makes this compound a potential tool in chemical biology for labeling and studying proteins. Furthermore, the ability to introduce diverse substituents onto the acetamide nitrogen or the phenyl ring would allow for the systematic exploration of structure-activity relationships (SAR) in the development of new bioactive molecules.

Overview of Research Trajectories for this compound and Related Acetamide Derivatives

While direct and extensive research on this compound is limited, the research trajectories for this compound and its derivatives can be inferred from studies on related structures. The primary precursor for the synthesis of this compound is N-(3-aminophenyl)acetamide. This starting material is a well-known intermediate in the synthesis of various dyes and heterocyclic compounds. The conversion of the primary amino group of N-(3-aminophenyl)acetamide to an isothiocyanate is a standard chemical transformation, with numerous established synthetic methods available. cbijournal.comrsc.org These methods often involve the reaction of the amine with reagents such as thiophosgene (B130339), carbon disulfide in the presence of a coupling agent, or other thiocarbonyl transfer reagents. rsc.org

Research on other acetamide derivatives has shown a wide range of biological activities. For instance, various N-phenylacetamide derivatives have been investigated as potential antidepressant agents and for their role in targeting enzymes like cyclooxygenase (COX). Acetamide-sulfonamide scaffolds are also being explored for their potential radiomodulatory effects. The core structure of this compound provides a template for the design and synthesis of new compounds that could be evaluated for a variety of biological targets. A notable example is the investigation of a more complex derivative, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, as a selective and long-lasting antagonist for the kappa opioid receptor, highlighting the utility of the N-(3-isothiocyanatophenyl)phenyl moiety in designing receptor-targeted molecules. nih.gov

Future research on this compound would likely involve its synthesis and thorough characterization, followed by its use as a scaffold to generate a library of derivatives. These derivatives could then be screened for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, leveraging the known bioactivity of both isothiocyanates and acetamides.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3137-83-5 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₈N₂OS | sigmaaldrich.comuni.lu |

| Molecular Weight | 192.24 g/mol | sigmaaldrich.com |

| Melting Point | 156-157 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | HLWVGQKSSIHUAX-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CC(=O)NC1=CC(=CC=C1)N=C=S | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-isothiocyanatophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-7(12)11-9-4-2-3-8(5-9)10-6-13/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVGQKSSIHUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062860 | |

| Record name | Acetamide, N-(3-isothiocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3137-83-5 | |

| Record name | N-(3-Isothiocyanatophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3137-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-isothiocyanatophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003137835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-isothiocyanatophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-isothiocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-isothiocyanatophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 3 Isothiocyanatophenyl Acetamide

Established Synthetic Routes to N-(3-Isothiocyanatophenyl)acetamide

The preparation of this compound can be achieved through several synthetic pathways, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

Synthesis from Precursor Aromatic Amines

A primary and widely utilized method for the synthesis of this compound involves the use of its corresponding aromatic amine precursor, N-(3-aminophenyl)acetamide (also known as 3-aminoacetanilide). This precursor is readily available and can be prepared by the reduction of N-(3-nitrophenyl)acetamide. The synthesis of N-(3-aminophenyl)acetamide itself can be accomplished through the acetylation of m-phenylenediamine. nih.gov

While the outline mentions the synthesis from 2-iodoanilines and acrylate (B77674) derivatives, a direct and established route for the specific synthesis of this compound using this methodology is not prominently documented in the reviewed literature. However, modern organic synthesis has seen the development of rhodium-catalyzed methods for the formation of N-phenylacetamides from iodoanilines and N-vinylacetamide. This suggests a potential, albeit more complex, pathway where a substituted iodoaniline could be coupled with an appropriate acetamide (B32628) source, followed by the introduction of the isothiocyanate group.

Application of Thiophosgene (B130339) in Isothiocyanate Moiety Formation

The conversion of the primary amino group of N-(3-aminophenyl)acetamide into the isothiocyanate functionality is most commonly and efficiently achieved through the use of thiophosgene (CSCl₂) . This reaction is a standard and well-established method for the synthesis of a wide array of isothiocyanates. The process typically involves the reaction of the amine with thiophosgene in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride byproduct. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at controlled temperatures.

Derivatization Strategies Utilizing the this compound Core

The electrophilic nature of the isothiocyanate group in this compound makes it an excellent starting point for the synthesis of a variety of derivatives through nucleophilic addition reactions.

Synthesis of Thiosemicarbazone Ligands and Coordination Compounds

The reaction of isothiocyanates with hydrazine (B178648) derivatives provides a straightforward route to thiosemicarbazides , which can be further condensed with aldehydes or ketones to yield thiosemicarbazones . orgsyn.orgnih.gov These compounds are of significant interest due to their ability to act as versatile ligands in coordination chemistry, forming stable complexes with various transition metals. nih.gov The general synthetic scheme involves the addition of a hydrazine to the isothiocyanate group of this compound.

For instance, reacting this compound with hydrazine hydrate (B1144303) would yield N-(3-acetamidophenyl)thiosemicarbazide. This intermediate can then be reacted with a suitable aldehyde or ketone to form the corresponding thiosemicarbazone. The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired products. nih.gov

| Reactant 1 | Reactant 2 | Product Class | Key Features |

| This compound | Hydrazine Derivatives | Thiosemicarbazides | Versatile intermediates |

| Thiosemicarbazide (B42300) Intermediate | Aldehydes/Ketones | Thiosemicarbazones | Potent metal chelators |

Generation of Sulfonamide Conjugates

The reactivity of the isothiocyanate group can also be harnessed to create sulfonamide conjugates . While direct reaction of this compound with sulfonamides is not the most common approach, multicomponent reactions offer a pathway to synthesize sulfonamide-containing structures. More direct methods for creating sulfonamide derivatives often involve the reaction of a primary or secondary amine with a sulfonyl chloride. nih.govnih.gov Therefore, a plausible strategy would involve the initial synthesis of a sulfonamide-containing amine which is then converted to the isothiocyanate, or alternatively, the modification of the acetamide portion of this compound.

Recent advances have demonstrated the synthesis of various sulfonamide derivatives with potential biological activities, highlighting the importance of this functional group in medicinal chemistry. orgsyn.orgnih.gov The general approach for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base.

| Starting Material | Reagent | Product Class |

| Amine | Sulfonyl Chloride | Sulfonamide |

| N-(3-aminophenyl)acetamide | Sulfonyl Chloride | N-(3-(sulfonylamino)phenyl)acetamide |

Development of Opioid Receptor Ligands and Analogs

The this compound scaffold has proven to be a valuable platform for the development of opioid receptor ligands . The isothiocyanate group can act as an electrophilic "warhead" in affinity labels, which are molecules designed to bind irreversibly to their biological targets, allowing for the study of receptor structure and function. unc.edu

Research in this area has focused on synthesizing analogs where the this compound moiety is incorporated into larger molecular structures designed to have high affinity and selectivity for specific opioid receptor subtypes (μ, δ, and κ). The structure-activity relationship (SAR) studies of these analogs are crucial for optimizing their binding properties. nih.govnih.gov For example, modifications to the substituents on the phenyl ring or the acetamide group can significantly impact the ligand's affinity and selectivity for different opioid receptors.

| Ligand Scaffold | Modification | Impact on Activity |

| This compound derivative | Substitution on the aromatic ring | Alters receptor selectivity and affinity |

| This compound derivative | Alteration of the linker between pharmacophore and isothiocyanate | Modulates binding kinetics and irreversibility |

Creation of Other Biologically Active Acetamide Derivatives

The isothiocyanate group of this compound is a highly reactive electrophile, readily undergoing addition reactions with various nucleophiles to generate a diverse array of substituted thiourea (B124793) derivatives. This reactivity has been extensively exploited in the development of novel therapeutic agents.

For instance, researchers have synthesized a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, which have demonstrated significant in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.gov One lead compound from this series was found to induce cell death through the concurrent induction of apoptosis and autophagy and showed a significant reduction in tumor growth in vivo. nih.gov

Another notable application is the synthesis of opioid receptor affinity labels. By reacting this compound with appropriate amine-containing scaffolds, potent and selective kappa opioid receptor antagonists have been developed. nih.gov These compounds have been instrumental in studying the physiological roles of the kappa opioid system.

The general synthetic approach involves the reaction of this compound with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a thiourea linkage. This straightforward and efficient reaction allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Table 1: Examples of Biologically Active Acetamide Derivatives from this compound

| Derivative Class | Biological Target/Activity | Reference |

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamides | Anticancer (Melanoma, Pancreatic Cancer, CML) | nih.gov |

| Substituted Thioureas | Kappa Opioid Receptor Antagonists | nih.gov |

Mechanistic Investigations of Chemical Reactions Involving this compound

Understanding the mechanisms of the chemical reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic pathways. The isothiocyanate functionality is the primary site of reactivity, participating in cycloadditions, nucleophilic additions, and elimination-addition sequences.

Analysis of [3+2] Cycloaddition Processes

The isothiocyanate group can act as a two-atom component in [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions are a powerful tool for the construction of five-membered heterocyclic rings. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these transformations. researchgate.netnih.gov

For example, the reaction of isothiocyanates with azomethine ylides, generated in situ from the corresponding precursors, leads to the formation of thiazolidine (B150603) derivatives. wikipedia.orgacs.org Mechanistic investigations suggest that these reactions can proceed through a concerted or a stepwise pathway, depending on the nature of the reactants and the reaction conditions. researchgate.net The regioselectivity and stereoselectivity of these cycloadditions are often governed by frontier molecular orbital (FMO) interactions. researchgate.netyoutube.com

The analysis of these processes involves identifying the transition state structures and calculating the activation barriers for the possible reaction pathways. This allows for the prediction of the most favorable reaction course and the rationalization of the observed product distribution.

Studies on Nucleophilic Addition Reactions

The most common reaction of this compound involves the nucleophilic addition to the central carbon atom of the isothiocyanate group. wikipedia.org This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. A wide range of nucleophiles, including amines, alcohols, and thiols, can participate in this reaction. researchgate.netbham.ac.uk

Kinetic studies on the aminolysis of isothiocyanates have revealed that these reactions can proceed through a stepwise mechanism involving a tetrahedral intermediate. rsc.org The rate of the reaction is influenced by the nucleophilicity of the attacking amine and the nature of the solvent. In some cases, a second molecule of the amine can act as a base catalyst, facilitating the proton transfer steps. rsc.org

The general mechanism for the nucleophilic addition of an amine (R'-NH2) to this compound is as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.

Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to the sulfur or nitrogen atom, often facilitated by a solvent molecule or another amine molecule, to yield the final thiourea product.

Computational studies have been employed to investigate the potential energy surface of these reactions, providing insights into the structure of the transition states and the intermediates. researchgate.net

Elucidation of Elimination Addition Reactions

While less common for this compound itself, isothiocyanates can be involved in elimination-addition reaction sequences. A general method for the synthesis of isothiocyanates involves the elimination of a suitable leaving group from a dithiocarbamate (B8719985) salt, which is in itself a product of the addition of an amine to carbon disulfide. nih.govorganic-chemistry.org

The reverse of this process, an elimination-addition mechanism, can occur under specific conditions. For example, in the context of nucleophilic aromatic substitution, a strong base can induce the elimination of a leaving group and a proton from an aromatic ring to form a highly reactive benzyne (B1209423) intermediate. libretexts.org This intermediate can then be attacked by a nucleophile. While direct evidence for an elimination-addition mechanism involving the acetamide group of this compound is not prevalent in the literature, understanding such pathways is important in the broader context of isothiocyanate chemistry.

A related process is the thermal or base-catalyzed elimination from β-functionalized isothiocyanates to form alkenes. uga.edu The mechanism of these reactions can be either syn- or anti-elimination depending on the reaction conditions. uga.edu

Pharmacological and Biological Activity Profiling of N 3 Isothiocyanatophenyl Acetamide and Its Analogs

Anticancer and Antitumor Research

The isothiocyanate (ITC) group, a key feature of N-(3-isothiocyanatophenyl)acetamide, is present in a class of organosulfur compounds that have been a focus of chemopreventive and anticancer research. nih.gov Studies have broadly investigated these compounds for their ability to inhibit the growth of tumors and induce programmed cell death (apoptosis) in cancer cells. nih.gov

Investigations into Tumor Growth Inhibition

Research into isothiocyanate-containing compounds has demonstrated significant potential in arresting the growth of various cancer cell lines. The mechanism of action is often linked to the disruption of critical cellular processes in cancer cells. For instance, studies on host defense-like lytic peptides, which selectively target cancer cells, have shown they can arrest the growth of aggressive human prostate and breast tumors in xenograft models. nih.gov This growth inhibition is associated with increased necrosis within the tumor and a reduction in microvessel density. nih.gov

Furthermore, some synthetic analogs have been shown to inhibit tumor growth by targeting mitochondrial function. A novel thiophene-3-carboxamide (B1338676) analog of annonaceous acetogenin (B2873293) was found to inhibit the enzymatic activity of mitochondrial complex I, a key component of cellular respiration. nih.gov This inhibition of mitochondrial function correlated directly with the inhibition of tumor cell growth, identifying it as a potential mechanism for anticancer activity. nih.gov While not directly studying this compound, this research points to plausible mechanisms by which its analogs could exert antitumor effects.

Studies on Apoptosis Induction Mechanisms

Isothiocyanates are well-documented inducers of apoptosis in cancer cells. nih.gov The process often involves multiple signaling pathways. One of the primary mechanisms involves the BCL-2 family of proteins, which are crucial regulators of the mitochondrial pathway of apoptosis. nih.gov Anticancer compounds can trigger apoptosis by inhibiting the anti-apoptotic BCL-2 proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the enzymes that execute cell death. nih.gov

Studies on benzyl (B1604629) isothiocyanate (BITC), a related ITC, have shown that it can induce G2/M phase cell cycle arrest, making the cancer cells more susceptible to apoptosis. nih.gov This process is linked to the modulation of various signal-transduction pathways, demonstrating the complex interplay of factors that ITCs can influence to bring about cancer cell death. nih.gov

Table 1: Research Findings on Anticancer and Antitumor Mechanisms of Isothiocyanates and Analogs

| Compound Class/Analog | Mechanism of Action | Research Focus |

|---|---|---|

| Isothiocyanates (general) | Induction of apoptosis, cell cycle arrest (G2/M phase). nih.gov | Chemopreventive properties. nih.gov |

| Thiophene-3-carboxamide analog | Inhibition of mitochondrial complex I. nih.gov | Antitumor activity in human cancer cell lines. nih.gov |

| BCL-2 Protein Inhibitors | Inhibition of anti-apoptotic BCL-2 proteins, leading to caspase activation. nih.gov | Apoptosis induction in tumor models. nih.gov |

Antimicrobial and Antifungal Efficacy Studies

The isothiocyanate functional group is known for its bioactivity, including potent antimicrobial and antifungal effects. Research has explored the efficacy of various natural and synthetic ITCs against a range of pathogenic and spoilage microorganisms.

Naturally occurring isothiocyanates and their synthetic analogues have demonstrated notable antifungal activity against various fungi, including Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. nih.gov The efficacy of these compounds has been documented since the 1960s, with ongoing research exploring their potential applications. mdpi.com Studies have tested pure ITCs, as well as extracts from ITC-containing plants, against a wide array of fungi, including plant pathogens, human pathogens like Candida species, and mycotoxigenic fungi. mdpi.com

The mechanism of antimicrobial action can involve the disruption of cellular structures. For example, aqueous extracts of Moringa peregrina seeds, which contain these active compounds, were shown to cause morphological changes in bacteria, including the formation of holes in the cell wall. nih.gov Furthermore, certain isothiocyanates have shown efficacy against intracellular pathogens, such as Helicobacter pylori, which is a significant advantage in treating persistent infections. nih.gov Research has also been conducted on N-substituted N'-cyano-S-(triorganostannyl)isothioureas, which exhibited antifungal activity and, in some cases, antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Table 2: Antifungal Activity of Isothiocyanate Analogs

| Compound/Analog | Tested Organisms | Key Findings |

|---|---|---|

| Natural and Synthetic ITCs | Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae nih.gov | Remarkable antifungal activity observed in several analogs. nih.gov |

| Benzylisothiocyanate Analogs | A. niger, R. oryzae nih.gov | An inversely proportional correlation was found between antifungal activity and molar solubility in water. nih.gov |

| 2-phenylethyl isothiocyanate (PEITC) | 45 fungal strains including endophytes and soil fungi. nih.gov | Showed strong antifungal activity and synergistic effects when combined with certain nitriles. nih.gov |

Antioxidant Property Assessments

Isothiocyanates have been investigated for their antioxidant properties, which contribute to their potential health benefits. The ability of these compounds to scavenge free radicals and mitigate oxidative stress is a key area of study.

A study assessing various aromatic, arylaliphatic, and aliphatic isothiocyanates found that phenyl isothiocyanate and its derivatives showed the most promising activity. nih.gov Specifically, 3-methoxyphenyl (B12655295) isothiocyanate demonstrated the highest free radical scavenging activity among the tested methoxyphenyl ITCs. nih.gov The antioxidant efficacy of these compounds was evaluated using multiple methods, which provided a comprehensive view of their potential. nih.gov

The assessment of antioxidant properties is often conducted using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging, reducing power assays, and β-carotene bleaching assays. researchgate.net These tests measure the ability of a compound to donate an electron to neutralize free radicals or to inhibit lipid peroxidation. While direct data on this compound is limited, the known antioxidant capacity of the broader isothiocyanate class suggests its potential in this area. nih.gov

Table 3: Antioxidant Activity of Isothiocyanate Derivatives

| Compound Derivative | Assay Method | Finding |

|---|---|---|

| Phenyl isothiocyanate derivatives | General antioxidant efficacy assessment. nih.gov | Showed the most promising inhibitory activity among tested ITCs. nih.gov |

| 3-Methoxyphenyl ITC | Free radical scavenging assay. nih.gov | Detected as having the highest activity among methoxyphenyl ITCs. nih.gov |

| 3-(Methylsulfanyl)propyl ITC | Free radical scavenging assay. nih.gov | Showed remarkable activity among alkyl ITCs with a sulfanyl (B85325) group. nih.gov |

Neuropharmacological Investigations and Receptor-Specific Interactions

A significant area of research for this compound and its structural analogs has been in neuropharmacology, specifically focusing on their interaction with opioid receptors.

Characterization as Kappa-Opioid Receptor Antagonists

Derivatives of this compound have been identified and characterized as potent and selective antagonists of the kappa-opioid receptor (KOR). nih.gov The KOR system is implicated in modulating motivation, emotion, and cognitive function. nih.gov

One prominent analog, 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, has been described as an opioid receptor affinity label that produces selective and long-lasting kappa antagonism in mice. nih.gov Affinity labels are molecules that bind covalently to their target receptor, allowing for detailed study of the receptor's structure and function. The isothiocyanate group (-N=C=S) in this compound is a key reactive moiety that enables this covalent interaction.

The development of such selective KOR antagonists is of significant interest for studying the physiological roles of the KOR and for the potential development of therapeutic agents. nih.gov Computational docking and molecular dynamics simulations have been used to understand the specific interactions between these arylacetamide-based ligands and the KOR binding site, revealing key amino acid residues that are crucial for their antagonist activity. mdpi.commdpi.com This detailed molecular understanding aids in the rational design of new ligands with improved selectivity and properties. mdpi.com

Table 4: Kappa-Opioid Receptor Antagonist Activity of this compound Analogs

| Compound Analog | Receptor Target | Key Characteristic |

|---|---|---|

| 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide | Kappa-Opioid Receptor nih.gov | Selective and long-lasting KOR antagonist; acts as an affinity label. nih.gov |

| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Kappa-Opioid Receptor nih.gov | Novel class of potent opioid antagonists. nih.gov |

Modulation of Emesis and Anti-Emetic Effects

Currently, there is a lack of specific research data on the anti-emetic properties of this compound. The isothiocyanate group is primarily recognized for its role in chemoprevention and as an activator of certain cellular pathways, but its direct involvement in the modulation of nausea and vomiting is not well-established. nih.govoregonstate.edu Similarly, while acetamide (B32628) derivatives have been explored for a range of biological activities, their application as anti-emetic agents is not a primary area of investigation.

To understand the potential anti-emetic effects, it is necessary to consider the broader classes of compounds that influence emesis. Centrally acting anti-emetics often target neurotransmitter receptors in the brain, such as dopamine (B1211576) D2, serotonin (B10506) 5-HT3, and neurokinin NK1 receptors. Peripherally acting agents may affect the gastrointestinal tract. Without experimental data, any suggestion of this compound's anti-emetic activity would be purely speculative. Future research would be required to evaluate its interaction with known emetic pathways and receptors.

Evaluation of Antidepressant-Like Effects

The potential for this compound and its analogs to exhibit antidepressant-like effects is suggested by studies on related acetamide derivatives. Research has shown that N-substituted phenylacetamide compounds can possess antidepressant properties. nih.govnih.gov

A study on phenylacetamides as potential antidepressant agents revealed that the presence of a benzyl substituent on the acetamide nitrogen can contribute to significant antidepressant activity. nih.gov This suggests that the nature of the substituent on the acetamide is a critical determinant of its pharmacological effect. In the case of this compound, the acetamide nitrogen is substituted with a phenyl ring bearing an isothiocyanate group.

In preclinical models of depression, such as the forced swim test and tail suspension test, the efficacy of antidepressant compounds is often measured by a reduction in immobility time. One study on a series of phenylacetamide derivatives demonstrated that these compounds could produce a significant decrease in immobility duration in mice, indicating antidepressant-like potential. nih.gov The most active compounds in this series were found to be more potent than some standard antidepressant drugs. nih.gov

| Compound | Dose (mg/kg) | Test Model | Effect on Immobility |

|---|---|---|---|

| Phenylacetamide Derivative 1 | 30 | Forced Swim Test | Significant Decrease |

| Phenylacetamide Derivative 2 | 30 | Tail Suspension Test | Significant Decrease |

| VS25 (Most Potent Derivative) | 30 | Forced Swim Test | 82.23% Decrease in Immobility Duration |

| VS25 (Most Potent Derivative) | 30 | Tail Suspension Test | Significant Decrease |

It is important to note that while these findings for related acetamides are promising, the specific antidepressant activity of this compound has not been reported. The electronic and steric properties of the isothiocyanate group at the meta-position of the phenyl ring would significantly influence the molecule's interaction with biological targets and, consequently, its antidepressant potential.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs. For this compound derivatives, SAR studies would focus on modifications of both the acetamide and the isothiocyanatophenyl moieties.

Acetamide Moiety: The N-phenylacetamide portion of the molecule also offers several points for modification in SAR studies.

Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring can dramatically alter the compound's pharmacological profile. Electron-donating or electron-withdrawing groups can affect the molecule's lipophilicity, electronic properties, and steric hindrance, all of which are important for drug-receptor interactions.

Modification of the Acetyl Group: Changes to the acetyl group, such as increasing the alkyl chain length or introducing cyclic structures, could impact the compound's potency and selectivity.

Substitution on the Amide Nitrogen: While the parent compound has a phenyl group attached to the amide nitrogen, analogs could explore other aromatic or aliphatic substituents to probe the requirements for biological activity. Studies on other N-aryl acetamides have shown that substitutions on the nitrogen atom can significantly impact their biological effects. nih.gov

| Structural Moiety | Modification | Potential Impact on Activity |

|---|---|---|

| Isothiocyanate Group | Position on Phenyl Ring (ortho, meta, para) | Alters electronic properties and steric access to binding sites. |

| Replacement with other functional groups (e.g., thiourea (B124793), sulfonylurea) | Changes in reactivity and binding mode. | |

| N-Phenylacetamide Moiety | Substituents on the Phenyl Ring (e.g., halogens, alkyl, alkoxy) | Modulates lipophilicity, electronic character, and metabolic stability. |

| Modification of the Acetyl Group | Influences potency and selectivity. | |

| Substitution on the Amide Nitrogen | Impacts overall conformation and interaction with biological targets. |

Mechanistic Elucidation of N 3 Isothiocyanatophenyl Acetamide S Biological Actions

Interactions with Intracellular Signaling Pathways and Molecular Targets

While direct studies on the intracellular signaling pathways specifically modulated by N-(3-Isothiocyanatophenyl)acetamide are limited, the known biological activities of its constituent functional groups, the acetamide (B32628) and isothiocyanate moieties, provide a basis for understanding its potential molecular targets.

Isothiocyanates (ITCs), as a class of compounds, are recognized for their ability to influence various intracellular signaling cascades, particularly in the context of inflammation and cancer. mdpi.comnih.gov A primary mechanism of action for many ITCs is the modulation of the Keap1-Nrf2 pathway. nih.gov This pathway is a critical regulator of cellular antioxidant responses. ITCs can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of genes encoding for phase II detoxification enzymes and antioxidant proteins, thereby upregulating their expression.

Furthermore, ITCs have been shown to impact inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov By inhibiting the degradation of IκBα, ITCs can prevent the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). Phenethyl isothiocyanate (PEITC), a well-studied ITC, has been demonstrated to induce oxidative damage and caspase-3 mediated apoptosis in cancer cells. mdpi.com

| Signaling Pathway | General Effect of Isothiocyanates | Key Molecular Players | Potential Outcome |

| Keap1-Nrf2 | Activation | Keap1, Nrf2, ARE | Upregulation of antioxidant and detoxification enzymes |

| NF-κB | Inhibition | IκBα, NF-κB | Reduction of pro-inflammatory gene expression |

| Apoptosis | Induction | Caspases, Bcl-2 family proteins | Programmed cell death in cancer cells |

Binding Dynamics and Specificity to Receptors (e.g., Opioid Receptors)

The isothiocyanate group is a key electrophilic moiety that can engage in covalent interactions with nucleophilic residues on proteins, including receptors. This has led to the investigation of isothiocyanate-containing compounds as irreversible ligands for various receptors, including opioid receptors.

Research into isothiocyanate-substituted opioid receptor ligands has shown that these compounds can exhibit high affinity and irreversible binding. nih.gov For example, derivatives of the delta-opioid receptor-selective peptide antagonist TIPP containing an isothiocyanate group have been synthesized as potential affinity labels. nih.gov These derivatives were found to inhibit radioligand binding to delta-receptors in a wash-resistant manner, indicative of covalent bond formation. nih.gov

The mechanism of this irreversible binding is predicated on the reaction of the electrophilic isothiocyanate group with nucleophilic amino acid residues, such as cysteine or lysine (B10760008), within the receptor's binding pocket or on its extracellular loops. nih.gov This covalent modification leads to a prolonged or permanent blockade or activation of the receptor, depending on the nature of the parent ligand.

While direct binding studies of this compound to opioid receptors are not extensively documented, its structure suggests the potential for such interactions. The phenylacetamide core could provide the initial recognition and binding to the receptor, positioning the isothiocyanate group to form a covalent bond. Other isothiocyanate-containing molecules have been shown to act as irreversible opioid antagonists. wikipedia.org

| Receptor Type | Ligand Type | Binding Characteristic | Potential Consequence |

| Opioid Receptors (e.g., delta) | Isothiocyanate-containing peptides | Irreversible antagonism | Long-lasting blockade of receptor signaling |

| Opioid Receptors | Isothiocyanate-containing small molecules | Covalent modification | Permanent receptor labeling or modulation |

Role of the Isothiocyanate Functional Group in Biological Activity

The isothiocyanate (-N=C=S) functional group is central to the biological activity of this compound, primarily due to its electrophilic nature. This reactivity allows the compound to form covalent adducts with nucleophilic groups in biological macromolecules, most notably the thiol groups of cysteine residues in proteins.

This covalent modification is the basis for the irreversible inhibition of enzymes and the covalent labeling of receptors. As discussed in the context of opioid receptors, the isothiocyanate group can act as an affinity label, permanently modifying the receptor and altering its function. nih.gov The formation of a stable thiocarbamoyl linkage between the isothiocyanate and a receptor's nucleophilic residue is a key feature of this interaction.

The role of the isothiocyanate group extends to its influence on intracellular signaling pathways. The reaction of ITCs with Keap1, which triggers the Nrf2 antioxidant response, is a prime example of the functional importance of this group. nih.gov Without the electrophilic isothiocyanate moiety, this interaction would not occur.

Mechanisms of Action for Derivatives (e.g., Sulfonamides, Thiosemicarbazones)

While specific derivatives of this compound are not widely reported in the literature, the general mechanisms of action for sulfonamide and thiosemicarbazone derivatives of related structures are well-established.

Sulfonamides: Sulfonamide derivatives are a major class of therapeutic agents with diverse biological activities. One common synthetic route involves the reaction of a sulfonyl chloride with an amine. For instance, acetamidosulfonamide derivatives can be synthesized from 4-acetamidobenzenesulfonyl chloride and various amines. nih.gov These compounds have been investigated for their antioxidant and antimicrobial properties. nih.gov In medicinal chemistry, the sulfonamide group is often used as a pharmacophore in the design of enzyme inhibitors, such as carbonic anhydrase inhibitors.

Thiosemicarbazones: Thiosemicarbazones are typically synthesized through the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. These compounds are known for a wide range of biological activities, including anticancer, antibacterial, and antiviral effects. Their mechanism of action often involves the chelation of metal ions that are essential for the function of certain enzymes, such as ribonucleotide reductase, thereby inhibiting DNA synthesis. Some thiosemicarbazone derivatives have also been investigated as inhibitors of tyrosinase and as potential treatments for neurodegenerative diseases through the inhibition of enzymes like acetylcholinesterase and monoamine oxidase-B.

| Derivative Class | General Synthesis | Common Biological Targets/Mechanisms |

| Sulfonamides | Reaction of a sulfonyl chloride with an amine | Enzyme inhibition (e.g., carbonic anhydrase), antimicrobial activity |

| Thiosemicarbazones | Condensation of a thiosemicarbazide with an aldehyde/ketone | Metal chelation, enzyme inhibition (e.g., ribonucleotide reductase, tyrosinase) |

Advanced Analytical and Spectroscopic Characterization of N 3 Isothiocyanatophenyl Acetamide

Spectroscopic Techniques for Structural Confirmation

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of N-(3-Isothiocyanatophenyl)acetamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, providing detailed information about the carbon-hydrogen framework and the chemical environment of other NMR-active nuclei like ¹⁵N.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the acetamido (-NHCOCH₃) and isothiocyanato (-NCS) groups. Based on data for acetanilide and related substituted benzenes, the following chemical shifts can be predicted. nih.govuv.mxresearchgate.net

The aromatic protons on the 1,3-disubstituted ring are expected to appear in the range of δ 7.0-8.0 ppm. nih.gov The protons ortho and para to the electron-donating acetamido group will be shielded (shifted upfield), while the isothiocyanato group, being electron-withdrawing, will deshield adjacent protons (shifting them downfield). The amide proton (N-H) is anticipated to appear as a broad singlet, typically in the range of δ 8.5-10.0 ppm, with its exact position being sensitive to solvent and concentration. nih.gov The methyl protons (-CH₃) of the acetamido group will appear as a sharp singlet in the upfield region, likely around δ 2.1-2.2 ppm. nih.gov

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (acetamide) | ~2.15 | Singlet (s) |

| Aromatic C-H | ~7.2 - 7.8 | Multiplet (m) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. nih.gov The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 168-170 ppm. The carbon of the isothiocyanate group (-N=C=S) is also characteristically deshielded, with a predicted chemical shift in the range of δ 130-140 ppm. The aromatic carbons will resonate in the δ 115-140 ppm region, with their specific shifts determined by the electronic contributions of the two substituents. matrix-fine-chemicals.com The methyl carbon will be the most upfield signal, expected around δ 24-25 ppm. nih.gov

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (acetamide) | ~24 |

| Aromatic C -H | ~118 - 130 |

| Aromatic C -N (ipso-carbon to NHCOCH₃) | ~138 |

| Aromatic C -N (ipso-carbon to NCS) | ~135 |

| -N=C =S (isothiocyanate) | ~133 |

¹⁵N NMR Spectroscopy

Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, its NMR signals are inherently weaker than those of ¹H. researchgate.net However, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct nitrogen signals are expected. The amide nitrogen chemical shift is typically found in the range of -260 to -280 ppm relative to nitromethane. aip.org The isothiocyanate nitrogen atom is in a different chemical environment and would be expected to resonate in a distinct region, generally more deshielded than the amide nitrogen due to its bonding. The exact chemical shift would provide valuable data on the electronic structure of the -NCS group. rsc.org

Predicted ¹⁵N NMR Chemical Shift Ranges (Referenced to CH₃NO₂)

| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide (-N H) | -260 to -280 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. The spectrum of this compound would be dominated by the characteristic vibrations of the amide and isothiocyanate moieties.

The isothiocyanate group (-N=C=S) gives rise to a very strong and sharp absorption band, typically in the region of 2000-2200 cm⁻¹, due to its asymmetric stretching vibration. This band is a key diagnostic feature for the presence of the -NCS group.

The secondary amide group (-NH-C=O) presents several characteristic bands:

N-H Stretch: A moderate to strong absorption between 3250 and 3400 cm⁻¹. acs.org

Amide I Band (C=O Stretch): A strong, sharp absorption typically found between 1650 and 1680 cm⁻¹. nih.gov This is one of the most prominent peaks in the spectrum.

Amide II Band (N-H Bend and C-N Stretch): A medium to strong absorption in the range of 1510-1570 cm⁻¹. nih.gov

Additionally, the spectrum will show absorptions corresponding to the aromatic ring, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov

Key Predicted FTIR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3250 - 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Amide I (C=O) | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | In-ring Stretch | 1400 - 1600 | Medium |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. researchgate.netresearchgate.net this compound is a diamagnetic organic molecule, meaning all its electrons are paired in its ground state. mdpi.com Consequently, it does not exhibit an EPR signal under standard conditions. This technique is therefore not suitable for the routine structural characterization of this compound but would be applicable if the molecule were to be converted into a radical species through, for example, oxidation or irradiation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region due to π→π* transitions of the benzene ring and conjugated systems.

The parent compound, acetanilide, typically shows two main absorption bands around 242 nm and 280 nm. researchgate.netmdpi.com The introduction of the isothiocyanate group is expected to modify this absorption profile. Aromatic isothiocyanates themselves are known to absorb in the UV region. acs.org It is anticipated that this compound will display strong absorption bands in the 240-300 nm range. The exact positions (λmax) and molar absorptivities (ε) of these bands are influenced by the combined electronic effects of the acetamido and isothiocyanato substituents on the aromatic π system.

Predicted UV-Visible Absorption Bands

| Transition Type | Predicted λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | ~240 - 260 | Phenyl Ring & Amide Conjugation |

Crystallographic Analysis for Three-Dimensional Structure Elucidation

While spectroscopic methods define the connectivity of a molecule, crystallographic analysis provides its precise three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. Although a specific crystal structure for this compound is not publicly available, analysis of related substituted acetanilides allows for a reasoned prediction of its key structural features.

A successful X-ray diffraction study on a suitable single crystal of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the amide and isothiocyanate groups and the aromatic ring.

Molecular Conformation: Determining the dihedral angle between the plane of the aromatic ring and the plane of the amide group. In many acetanilides, these are not perfectly coplanar.

Crystal Packing and Intermolecular Interactions: Revealing how the molecules are arranged in the crystal lattice. It is highly probable that the crystal structure would be stabilized by intermolecular hydrogen bonds involving the amide N-H group as a donor and the amide carbonyl oxygen as an acceptor, forming chains or networks of molecules. researchgate.net

Based on studies of similar molecules, one would expect the isothiocyanate group to be nearly linear. The analysis would also provide the crystal system, space group, and unit cell dimensions, which are unique identifiers for the crystalline form of the compound.

Electroanalytical and Solution-Based Characterization

Molar electrical conductivity is a fundamental property used to characterize the behavior of a compound in solution. It measures the efficiency with which a solution of a given molar concentration conducts electricity. This technique is particularly valuable for studying coordination compounds and other ionic species in solution, providing insights into the nature of the electrolyte, such as whether it is a strong or weak electrolyte or non-electrolytic.

The measurement involves determining the electrical resistance of a solution containing the compound at a known concentration within a conductivity cell. The molar conductivity (Λm) is then calculated, which accounts for the number of ions carrying the current. In solvents like ethanol or dimethylformamide, the resulting values can indicate whether ligands are coordinated to a central metal ion or exist as free ions in the solution. For instance, studies on copper(II) complexes with thiosemicarbazone-type ligands have used molar conductivity in ethanol to elucidate their structures, with values ranging from 42 to 106 µS/cm, indicating their electrolytic nature. mdpi.com While specific molar electrical conductivity data for this compound are not detailed in the available research, the methodology remains a crucial tool for characterizing its potential complexes and behavior in various solvents. The conductivity of ionic liquids based on acetamide (B32628) and AlCl3 has also been investigated, showing a range that can be several orders of magnitude higher than some other systems. researchgate.net

Advanced Biological Assay Methodologies

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

This assay is crucial for the initial screening of compounds with potential anticancer activity. Phenylacetamide derivatives, which are structurally related to this compound, have been evaluated for their cytotoxic effects on various cancer cell lines using the MTT assay. tbzmed.ac.ir For example, after a 48-hour incubation period, certain phenylacetamide derivatives demonstrated significant cytotoxic effects against human breast cancer cell lines (MCF-7, MDA-MB-468) and a rat pheochromocytoma line (PC-12). tbzmed.ac.ir The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. Similarly, phenethyl isothiocyanate has been shown to induce dose- and time-dependent cytotoxic effects in cervical cancer cells. nih.gov

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 3d derivative | MDA-MB-468 | 0.6 ± 0.08 |

| 3d derivative | PC-12 | 0.6 ± 0.08 |

| 3c derivative | MCF-7 | 0.7 ± 0.08 |

| 3d derivative | MCF-7 | 0.7 ± 0.4 |

Reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO), are critical signaling molecules that, in excess, can lead to oxidative stress and cellular damage. nih.gov Assays to measure the production of ROS and NO are vital for understanding the mechanism of action of bioactive compounds.

The induction of ROS is a known mechanism for apoptosis triggered by certain isothiocyanates. nih.gov The production of ROS can be quantified using fluorescent probes that react with specific ROS molecules. Nitric oxide production is often assessed by measuring the accumulation of its stable breakdown products, nitrite and nitrate, in the cell culture medium using the Griess reagent.

While specific studies on this compound's direct effect on ROS and NO production are not available, the broader class of compounds suggests a potential for interaction. For instance, acetaminophen, which contains an acetamide group, can be converted to 3-nitroacetaminophen by nitrating RNS, indicating a reaction with these species. wustl.edunih.gov The balance between NO and superoxide (an ROS) production by inducible nitric oxide synthase (iNOS) can be shifted by various oxidants, a process that is central to inflammatory conditions where iNOS is often induced. nih.gov The enzymes responsible for producing ROS, such as NADPH oxidase, are known to be activated in various pathological states, leading to oxidative stress and vascular dysfunction. mdpi.com

Radioligand displacement assays are a cornerstone of pharmacology for characterizing the interaction between a compound and a specific receptor. This technique is used to determine the binding affinity of a test compound (an unlabeled ligand) by measuring its ability to compete with and displace a known radiolabeled ligand from its receptor. The results are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity. sigmaaldrich.com

The assay involves incubating a source of receptors (e.g., cell membranes) with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is then measured. A lower IC50 or Ki value indicates a higher binding affinity of the test compound for the receptor. This method is highly sensitive and has been instrumental in the discovery and characterization of drugs targeting a wide range of receptors, such as G-protein coupled receptors. sigmaaldrich.com For example, such assays have been used to characterize ligands for the histamine H3 receptor and the muscarinic M1 receptor. sigmaaldrich.comnih.gov

While no specific receptor binding data for this compound is present in the search results, this methodology would be essential for identifying its potential molecular targets.

| Parameter | Assay Format | Value |

|---|---|---|

| Radioligand | 96-well & 384-well | 3H-scopolamine |

| Competitor Ligand | 96-well & 384-well | Pirenzipine |

| Log IC50 (Pirenzipine) | 96-well | -7.0 |

| Log IC50 (Pirenzipine) | 384-well | -6.9 |

In vivo behavioral assays in rodent models are critical for evaluating the potential pharmacological effects of a compound on the central nervous system.

The Forced Swimming Test (FST) is a widely used behavioral despair test for screening potential antidepressant compounds. nih.govjneurology.com In this test, a rodent is placed in an inescapable cylinder of water, and the duration of immobility (a state of passive floating) is measured. A reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.gov The test has good predictive validity for clinically effective antidepressants, which typically decrease immobility time. nih.govnih.gov

The Tail-Flick Assay is a standard method for assessing the analgesic properties of a compound. The test measures the latency of a mouse or rat to "flick" its tail away from a source of thermal pain, such as a focused beam of light. An increase in the time it takes for the animal to move its tail indicates an analgesic effect, as the compound has raised the animal's pain threshold.

These assays are fundamental for the preclinical evaluation of neuroactive compounds. Although specific data from these behavioral tests for this compound were not found, these methodologies would be the standard approach to investigate its potential antidepressant or analgesic activities in vivo.

Ecotoxicity and Environmental Impact Studies (e.g., Daphnia magna)

A comprehensive search of scientific literature and environmental toxicity databases yielded no specific studies on the ecotoxicity and environmental impact of this compound. Consequently, there is no available data regarding its effects on aquatic organisms such as the water flea, Daphnia magna, which is a common model organism for aquatic toxicity testing. uc.ptuniversiteitleiden.nlcore.ac.uk

Standard ecotoxicological assessments, such as determining the median lethal concentration (LC50) or the median effective concentration (EC50) that causes immobilization in Daphnia magna, have not been published for this compound. uc.pt Therefore, it is not possible to present research findings or construct data tables on its acute or chronic effects on this organism or other environmental receptors. Information regarding its potential for bioaccumulation, persistence in the environment, or degradation pathways is also not available in the current scientific literature.

While general toxicity information exists for some related chemical classes, such as aromatic isothiocyanates and acetamides, these data are not specific to this compound and cannot be used to accurately characterize its environmental risk profile. nih.govnih.govnih.gov

Further research is required to determine the ecotoxicological profile and potential environmental impact of this compound.

Computational Chemistry and Theoretical Modeling of N 3 Isothiocyanatophenyl Acetamide

Application of Density Functional Theory (DFT) in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of N-(3-Isothiocyanatophenyl)acetamide, DFT calculations are instrumental in elucidating potential reaction mechanisms. For instance, the isothiocyanate group (-N=C=S) is a reactive moiety that can undergo various transformations, such as nucleophilic addition or cycloaddition reactions.

DFT can be employed to map the potential energy surface of a reaction involving this compound. researchgate.netmdpi.com This involves calculating the energies of reactants, transition states, intermediates, and products. The transition state, a high-energy species along the reaction coordinate, is of particular interest as its energy determines the activation barrier and, consequently, the reaction rate. researchgate.net For example, in a hypothetical reaction with an amine, DFT could be used to model the stepwise versus concerted mechanism of thiourea (B124793) formation.

Key parameters that can be computed using DFT to understand reaction mechanisms include:

Activation Energy (Ea): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction.

Reaction Energy (ΔEr): The energy difference between the products and the reactants, indicating whether a reaction is exothermic (energetically favorable) or endothermic.

Geometries of Intermediates and Transition States: DFT provides optimized geometries, offering a three-dimensional view of the molecular structure at different points along the reaction pathway. researchgate.net

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the public domain, the principles derived from studies on similar acetamide (B32628) and isothiocyanate-containing molecules are directly applicable. researchgate.netnih.gov For example, DFT has been successfully used to study the reaction mechanism of N-(carbomylcarbamothioyl)benzamide formation, highlighting the utility of this method in understanding complex reaction pathways. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netresearchgate.netnih.gov

The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity using a scoring function. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net For this compound, molecular docking could be used to screen for potential protein targets. The acetamide and isothiocyanate groups can participate in various non-covalent interactions, including:

Hydrogen Bonding: The amide (-NH-C=O) group can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O).

Pi-Pi Stacking: The phenyl ring can interact with aromatic residues in the protein's binding site.

Covalent Bonding: The highly reactive isothiocyanate group can form covalent bonds with nucleophilic residues like cysteine or lysine (B10760008) in the target protein, leading to irreversible inhibition.

A hypothetical docking study of this compound into the active site of a kinase, a common drug target, might reveal key interactions. The results of such a study can be summarized in a table format.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amide N-H | Asp168 | 2.1 |

| Hydrogen Bond | Amide C=O | Lys72 | 1.9 |

| Pi-Pi Stacking | Phenyl Ring | Phe80 | 3.5 |

| Covalent Bond | Isothiocyanate Carbon | Cys112 | 1.8 |

Such simulations guide the rational design of more potent and selective inhibitors by identifying which molecular modifications could enhance binding affinity. mdpi.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly using DFT, are employed to determine the electronic properties of this compound. researchgate.netnih.gov These properties are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Red regions indicate areas of high electron density (nucleophilic sites), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (electrophilic sites), susceptible to nucleophilic attack. For this compound, the oxygen of the carbonyl group and the sulfur of the isothiocyanate group would likely be depicted as nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. researchgate.netnih.govresearchgate.net It can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonds.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

These calculated properties provide a detailed electronic picture of the molecule, which can be correlated with its experimental behavior.

Predictive Modeling in Drug Design and Materials Science

Predictive modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, utilizes computational models to predict the properties of chemical compounds. nih.gov For this compound and its analogues, these models can be invaluable in both drug design and materials science.

In drug design , QSAR models can be developed to predict the biological activity of a series of compounds based on their molecular descriptors. These descriptors can be derived from the compound's structure and include physicochemical properties (e.g., logP, molecular weight) and quantum chemical parameters (e.g., HOMO/LUMO energies, atomic charges). A QSAR model for a set of isothiocyanate-containing compounds could predict their anticancer activity, for example, helping to prioritize which new derivatives to synthesize and test.

In materials science , predictive models can be used to forecast the properties of materials incorporating this compound. For instance, if this compound is being considered as a component in a polymer or a nonlinear optical material, computational models could predict properties such as thermal stability, conductivity, or hyperpolarizability. mdpi.com

The development of a predictive model typically involves the following steps:

Data Collection: Gathering a dataset of compounds with known properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods or machine learning algorithms to build a mathematical relationship between the descriptors and the property of interest.

Model Validation: Assessing the predictive power of the model using an external set of compounds.

Evaluation of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) Parameters

In the context of drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics used to assess the quality of a lead compound and to guide its optimization. nih.govnih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a ligand to its size (typically measured by the number of heavy atoms). It is calculated as the binding energy per heavy atom. A higher LE value is generally desirable, as it indicates that the ligand is achieving its potency efficiently without excessive size.

Lipophilic Ligand Efficiency (LLE): LLE, also known as Lipophilic Efficiency (LipE), assesses the balance between potency and lipophilicity (logP). nih.govnih.gov It is calculated as the pIC50 (or pKi) minus the logP of the compound. High lipophilicity can lead to poor solubility, high metabolic turnover, and toxicity. An optimal LLE value (typically between 5 and 7) suggests a good balance between potency and lipophilicity. nih.gov

For a hypothetical lead compound like this compound, these parameters can be calculated to guide its development.

Table 3: Hypothetical Ligand Efficiency and Lipophilic Ligand Efficiency for this compound and an Optimized Analog

| Compound | pIC50 | Heavy Atoms | logP | LE (kcal/mol per heavy atom) | LLE |

| This compound | 6.0 | 13 | 2.5 | 0.63 | 3.5 |

| Optimized Analog | 7.5 | 16 | 2.8 | 0.64 | 4.7 |

This table illustrates how a medicinal chemist might track the progress of lead optimization, aiming to improve potency and LLE while maintaining or slightly increasing LE.

Future Research Directions and Translational Applications of N 3 Isothiocyanatophenyl Acetamide

Optimization for Enhanced Biological Specificity and Efficacy

The future development of N-(3-Isothiocyanatophenyl)acetamide hinges on optimizing its structure to achieve greater biological specificity and efficacy. The isothiocyanate (-N=C=S) group is a highly reactive electrophile, a feature that contributes to the biological activity of many natural and synthetic compounds. mdpi.com This reactivity, however, must be finely tuned to ensure selective interaction with target molecules, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov By systematically modifying the acetamide (B32628) and phenyl portions of the molecule, researchers can investigate how these changes influence biological activity. For instance, studies on other N-acetamide indole (B1671886) derivatives have shown that even small alterations, such as the substitution of a methyl group with a difluoromethyl group, can significantly impact potency. nih.gov Similarly, research on N-phenylacetamide conjugates has demonstrated that different substituents on the phenyl ring can modulate inhibitory activity against various enzyme isoforms. nih.gov This "tail approach," adding different molecular fragments to a core scaffold, can significantly alter binding interactions and thus improve potency and selectivity.

Quantitative structure-activity relationship (QSAR) modeling can further guide these optimization efforts. By correlating structural or physicochemical properties with biological activity, QSAR models can predict the potency of novel derivatives, streamlining the design process. researchgate.net For this compound, future research could focus on creating a library of derivatives with varied substituents on the phenyl ring to develop a robust QSAR model for predicting and enhancing activity against specific biological targets, such as those relevant to cancer or infectious diseases. researchgate.netnih.gov

Table 1: Potential Structural Modifications and Their Rationale

| Molecular Section | Proposed Modification | Rationale for Research |

|---|---|---|

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | To alter the electronic properties and binding interactions with target proteins. |

| Acetamide Group | Variation of the N-alkyl or N-aryl substituent | To explore steric and hydrophobic effects on target engagement and specificity. nih.gov |

| Isothiocyanate Position | Shifting the -N=C=S group to the ortho or para position | To investigate how the spatial arrangement of the reactive group affects target accessibility and covalent bond formation. |

Exploration of Novel Therapeutic and Agrochemical Applications

The structural components of this compound suggest a broad range of potential applications in both medicine and agriculture that warrant further investigation.

Therapeutic Applications: Isothiocyanates are well-documented for their chemopreventive and therapeutic properties, particularly in oncology. mdpi.comnih.gov They are known to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways implicated in cancer. nih.govnih.gov The acetamide moiety is also a common feature in many pharmacologically active compounds, including anti-inflammatory and anticancer agents. nih.govarchivepp.com

Future research should explore the potential of this compound and its optimized derivatives as:

Anticancer Agents: Investigating its efficacy against various cancer cell lines, particularly those resistant to current therapies. nih.gov Studies on related compounds suggest that it could induce cell death through mechanisms like apoptosis and autophagy. nih.gov The synergistic effects when combined with existing chemotherapy drugs should also be explored to potentially reduce chemoresistance and lower required dosages. frontiersin.orgnih.gov

Anti-inflammatory Agents: The acetamide scaffold is present in numerous COX-II inhibitors used to treat inflammation. archivepp.com Research could assess the compound's ability to modulate inflammatory pathways and its potential for treating chronic inflammatory diseases.

Neuroprotective Agents: Certain isothiocyanates can cross the blood-brain barrier and have shown promise in models of neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation. mdpi.com This opens an avenue to test this compound-based compounds for conditions like Parkinson's or Alzheimer's disease. mdpi.comfoodandnutritionjournal.org